molecular formula C13H7BrF3NO2 B3264400 2-((4-Bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic acid CAS No. 391212-04-7

2-((4-Bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic acid

Cat. No.: B3264400
CAS No.: 391212-04-7
M. Wt: 346.1 g/mol
InChI Key: LYWJUDIKFYOXSP-UHFFFAOYSA-N
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Description

2-((4-Bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic acid is a halogenated benzoic acid derivative featuring a substituted phenylamino group at the 2-position and fluorine atoms at the 3- and 4-positions of the benzoic acid core. The compound’s design combines halogenation (bromine and fluorine) and aromatic substitution, which are common strategies to modulate pharmacokinetic properties, solubility, and target binding affinity.

Properties

IUPAC Name

2-(4-bromo-2-fluoroanilino)-3,4-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF3NO2/c14-6-1-4-10(9(16)5-6)18-12-7(13(19)20)2-3-8(15)11(12)17/h1-5,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWJUDIKFYOXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC2=C(C=CC(=C2F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-((4-Bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-Bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

2-((2-Chloro-4-iodophenyl)amino)-3,4-difluorobenzoic Acid (CAS 606143-52-6)

  • Structural Differences: Phenylamino substituents: 2-Chloro, 4-iodo (vs. 4-bromo, 2-fluoro in the target compound). Benzoic acid core: Identical 3,4-difluoro substitution.
  • Implications: The larger iodine atom (vs. Chlorine’s higher electronegativity (vs. fluorine) could alter electronic interactions in the phenylamino group .

2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic Acid (CAS 391211-97-5)

  • Structural Differences: Phenylamino substituents: 2-Fluoro, 4-iodo (vs. 4-bromo, 2-fluoro). Benzoic acid core: Identical 3,4-difluoro substitution.
  • Implications :
    • The absence of bromine reduces molecular weight and may enhance solubility.
    • Iodo substitution at the 4-position could enable radiopharmaceutical applications (e.g., iodine-131 labeling) .

Other Difluorobenzoic Acid Derivatives

  • Examples :
    • 2,4-Difluorobenzoic acid (CAS 1583-58-0)
    • 3,4-Difluorobenzoic acid (CAS 455-86-7) .
  • Comparison :
    • The 3,4-difluoro configuration in the target compound increases acidity compared to 2,4- or 2,6-difluoro isomers due to proximity of electron-withdrawing groups to the carboxylic acid.
    • Reduced symmetry in 3,4-difluoro derivatives may influence crystal packing and solid-state stability .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Phenylamino Substituents Benzoic Acid Substituents Potential Applications
2-((4-Bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic acid Not provided 4-Bromo, 2-fluoro 3,4-difluoro Kinase inhibition, cancer research
2-((2-Chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid 606143-52-6 2-Chloro, 4-iodo 3,4-difluoro Enzyme-targeted drug design
2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic acid 391211-97-5 2-Fluoro, 4-iodo 3,4-difluoro Radiopharmaceuticals
3,4-Difluorobenzoic acid 455-86-7 N/A 3,4-difluoro Chemical synthesis intermediate

Research Findings and Implications

  • Bromine’s polarizability may contribute to hydrophobic binding .
  • Solubility: The 3,4-difluorobenzoic acid moiety likely reduces solubility compared to non-fluorinated analogs, but this can be mitigated by formulation strategies.
  • Synthetic Accessibility : Analogs with iodine or chlorine substituents (e.g., CAS 606143-52-6) may require specialized halogenation steps, increasing synthesis complexity .

Biological Activity

2-((4-Bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique molecular structure, characterized by the presence of halogenated phenyl groups and a difluorobenzoic acid moiety, suggests diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H7BrF3NO2
  • Molecular Weight : 346.1 g/mol
  • CAS Number : 391212-04-7

The biological activity of this compound appears to be linked to its ability to interact with various biological targets. The halogen substitutions on the phenyl ring enhance lipophilicity and may facilitate binding to specific receptors or enzymes involved in disease pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing central nervous system (CNS) disorders.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of fluorinated benzoic acids have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

CompoundActivityReference
4-Bromo-2,5-difluorobenzoic acidAnticancer via apoptosis induction
Dihydroquinazolinone derivativesTarget PfATP4 in malaria

CNS Disorders

The modulation of dopamine neurotransmission is a critical area of research for compounds similar to this compound. Studies suggest that such compounds can stabilize dopaminergic signaling, which is vital for treating conditions like Parkinson's disease and schizophrenia.

Case Studies

  • Dopaminergic Stabilization : A study explored the effects of fluorinated benzoic acid derivatives on dopamine receptor activity, showing promise in stabilizing dopamine levels in animal models of CNS disorders.
  • Antiparasitic Activity : Research on related compounds indicated potential activity against Plasmodium species, with specific analogs demonstrating efficacy in inhibiting PfATP4-associated Na+^+-ATPase activity, crucial for malaria treatment .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-((4-Bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic acid?

Answer:
The synthesis typically involves sequential halogenation and amination steps starting from a fluorobenzoic acid precursor. Key steps include:

  • Halogenation: Bromine and fluorine substituents are introduced via electrophilic aromatic substitution (EAS) using reagents like N-bromosuccinimide (NBS) or Selectfluor™ under controlled temperatures (0–25°C) .
  • Amination: A nucleophilic aromatic substitution (SNAr) reaction between 4-bromo-2-fluoroaniline and a fluorinated benzoic acid derivative, often catalyzed by Pd or Cu in polar aprotic solvents (e.g., DMF, DMSO) .
  • Coupling Reactions: Suzuki-Miyaura coupling may be utilized for introducing aryl groups, requiring inert conditions and base additives (e.g., K2CO3) .
    Critical Factors: Solvent polarity, temperature control (to minimize side reactions), and catalyst loading significantly impact yield and purity .

Basic: How can researchers validate the structural integrity and purity of this compound?

Answer:
Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹⁹F NMR to confirm substituent positions and integration ratios. For example, fluorine atoms at positions 3 and 4 on the benzoic acid ring produce distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (C₁₃H₇BrF₃NO₂) and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
    Reference Standards: Cross-referencing with NIST or PubChem spectral data ensures accuracy .

Advanced: What strategies address discrepancies in reported reaction yields for this compound?

Answer:
Yield inconsistencies often arise from:

  • Side Reactions: Competing pathways like over-halogenation or dehalogenation. Mitigation involves optimizing reaction time and stoichiometry (e.g., limiting excess brominating agents) .
  • Catalyst Deactivation: Pd catalysts may lose activity due to ligand poisoning. Using fresh catalysts or additives like PPh₃ improves efficiency .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity but may promote hydrolysis. Solvent screening via Design of Experiments (DoE) is advised .
    Case Study: A 2024 study resolved a 30% yield discrepancy by switching from THF to DMF, achieving 78% yield due to improved solubility of intermediates .

Advanced: How does the substitution pattern influence the compound’s biological activity compared to analogs?

Answer:
Structure-Activity Relationship (SAR) studies highlight:

  • Bromine Position: The 4-bromo substituent enhances steric bulk, affecting binding to enzymes like kinases or proteases. Analogs lacking bromine show reduced inhibitory potency .
  • Fluorine Effects: 3,4-Difluoro groups increase electronegativity, improving membrane permeability. Mono-fluoro analogs exhibit lower bioavailability .
  • Amino Group Orientation: The ortho-amino group facilitates hydrogen bonding with target proteins, as shown in molecular docking studies .
    Comparative Data:
CompoundIC₅₀ (μM)LogP
Target Compound0.452.8
4-Bromo-2-fluorobenzoic acid12.31.9
3,4-Difluorobenzoic acid>1001.2
Data from PubChem bioassays

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Answer:

  • Density Functional Theory (DFT): Models reaction pathways (e.g., SNAr mechanisms) to predict activation energies and transition states .
  • Molecular Dynamics (MD): Simulates solvent interactions to optimize reaction conditions (e.g., solvation free energy in DMSO vs. acetonitrile) .
  • QSAR Models: Quantitative Structure-Activity Relationship models correlate substituent effects with observed reactivity, aiding in derivative design .
    Toolkits: Software like Gaussian, Schrödinger Suite, and AutoDock Vina are widely used .

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal Chemistry: As a kinase inhibitor scaffold due to its halogen and amino groups .
  • Material Science: Fluorinated aromatic systems enhance thermal stability in polymers .
  • Chemical Biology: Photoaffinity labeling probes for studying protein-ligand interactions .

Advanced: How can researchers troubleshoot unexpected byproducts during synthesis?

Answer:

  • LC-MS Analysis: Identify byproducts via fragmentation patterns (e.g., dehalogenated or dimerized species) .
  • Reaction Monitoring: In-situ IR or Raman spectroscopy tracks intermediate formation .
  • Byproduct Recycling: Chromatographic separation (e.g., flash column) recovers intermediates for reuse .

Advanced: What are the implications of fluorine isotope effects in NMR characterization?

Answer:

  • ¹⁹F NMR Shifts: Fluorine’s high gyromagnetic ratio provides sharp signals, but isotopic splitting (e.g., ¹⁹F-¹H coupling) complicates peak assignment. Decoupling techniques resolve this .
  • Isotopic Labeling: Deuterated analogs (e.g., 3,4-difluorobenzoic-d3 acid) aid in distinguishing overlapping signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic acid
Reactant of Route 2
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2-((4-Bromo-2-fluorophenyl)amino)-3,4-difluorobenzoic acid

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